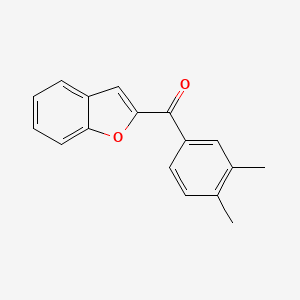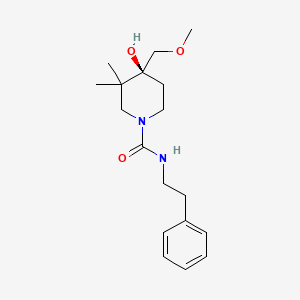
2-methoxy-6-methyl-4-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinazoline derivatives involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination. A study by Wang et al. (2015) on a similar compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, outlines a five-step synthesis process starting from methyl 4-hydroxy-3-methoxybenzoate, achieving a total yield of 29.2% (Wang et al., 2015). This process can offer insights into the synthesis of 2-methoxy-6-methyl-4-phenylquinazoline, highlighting the complexity and challenges involved in synthesizing quinazoline derivatives.
Molecular Structure Analysis
Quinazoline derivatives exhibit interesting structural features that contribute to their chemical behavior and biological activity. The molecular structure is often confirmed using spectroscopic methods such as NMR and MS. For instance, Dabiri et al. (2010) described a one-pot synthesis of triazolyl methoxy phenylquinazolines, confirming the structures through spectral analysis (Dabiri et al., 2010). Such studies are crucial for understanding the molecular framework of this compound and predicting its reactivity and interaction with biological targets.
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from its functional groups and molecular structure. Quinazoline derivatives are known to undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which can modify their biological activity. Research on related compounds, such as the work by Zhao et al. (2017) on 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, provides insight into the reactivity of quinazoline derivatives and their potential for chemical modifications (Zhao et al., 2017).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystal structure, are important for their application in drug design and development. The crystal structure of quinazoline derivatives, as revealed by X-ray crystallography, can provide valuable information about the molecular conformation and intermolecular interactions, which are critical for understanding their biological activity. Studies like the one by Cai et al. (2019) on the synthesis and crystal structure of a methoxyquinazoline compound shed light on these aspects (Cai et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methoxy-6-methyl-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-8-9-14-13(10-11)15(18-16(17-14)19-2)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUSRJSYXKDFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202930 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5620959.png)
![methyl 2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}benzoate](/img/structure/B5620968.png)
![N-[4-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5620981.png)
![1-(cyclobutylcarbonyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B5620987.png)
![3,5-dimethyl-7-{2-[(4-methylphenoxy)methyl]-3-furoyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5620989.png)
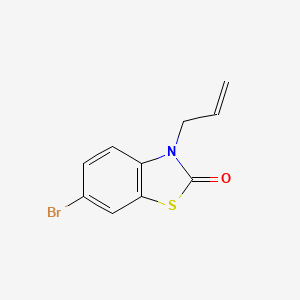
![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5620997.png)
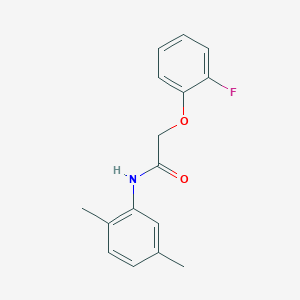
![N,N-dimethyl-2-({[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5621011.png)
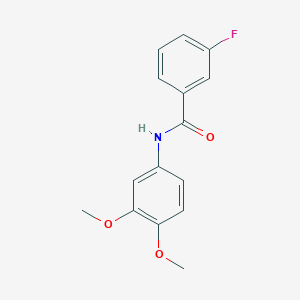
![5-acetyl-1'-[(propylthio)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5621026.png)
